molecular formula C12H17N3O2 B6578247 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 922078-05-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B6578247
CAS RN: 922078-05-5
M. Wt: 235.28 g/mol
InChI Key: MDMQRXKDEADZIY-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, with some reactions achieving up to 94% yield .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary greatly depending on the substituents present in the ring. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary greatly depending on the specific compound. For example, some oxadiazole compounds are solid at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide derivatives have shown promise as potential anticancer agents. Researchers have explored their activity against various cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxic effects by interfering with cancer cell growth and inducing apoptosis .

Cholinesterase Inhibition: Certain derivatives of this compound have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targeted for treating conditions like dementia and myasthenia gravis .

Material Science Applications

Conjugated Macrocyclic Systems: The 1,3,4-oxadiazole core is a key component in conjugated macrocyclic arrangements. These systems exhibit interesting properties, such as electron transfer and luminescence. They find applications in conducting systems, including laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .

Energetic Materials

High-Energy Molecules: Oxadiazoles, including N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, can serve as energetic materials due to their favorable oxygen balance and positive heat of formation. Their derivatives have been investigated for use in propellants, explosives, and other high-energy applications .

Miscellaneous Applications

Other Potential Uses: Beyond the fields mentioned above, oxadiazole derivatives have been explored for their vasodilator, anticonvulsant, and antidiabetic properties. These diverse applications highlight the versatility of this intriguing compound .

Safety and Hazards

The safety and hazards associated with oxadiazoles can also vary depending on the specific compound. Some oxadiazole compounds are classified as Combustible Solids and Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMQRXKDEADZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

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